molecular formula C11H15IN2O2 B3260850 (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester CAS No. 335255-25-9

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B3260850
CAS No.: 335255-25-9
M. Wt: 334.15 g/mol
InChI Key: PUWYOTQFCZWBLA-UHFFFAOYSA-N
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Description

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester is an organic compound that features an amino group, an iodine atom, and a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-iodoaniline.

    Carbamate Formation: The amino group of 2-amino-4-iodoaniline reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

The reaction conditions usually involve:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate ester can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or other nucleophiles in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced derivatives of the amino group.

    Hydrolysis: Carbamic acid and tert-butanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The

Properties

IUPAC Name

tert-butyl N-(2-amino-4-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYOTQFCZWBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from the tert-butyl 4-iodo-2-nitrophenylcarbamate (Example A3; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (44%), MS (EI) 335 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
44%

Synthesis routes and methods II

Procedure details

Prepared from (4-iodo-2-nitro-phenyl)-carbamic acid tert.-butyl ester (Example A1) (2.18 g, 6.0 mmol) by reduction with SnCl2.2H2O (6.77 g, 30 mmol) according to the general procedure G (method b). Obtained as a brown-yellow solid (2.0 g).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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